3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea
説明
The compound 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea features a benzodioxole moiety linked to a urea group and a dimethylsulfamoyl-substituted piperidine ring. The dimethylsulfamoyl group on the piperidine may influence solubility and pharmacokinetic properties, such as membrane permeability and half-life.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O5S/c1-19(2)26(22,23)20-7-5-12(6-8-20)10-17-16(21)18-13-3-4-14-15(9-13)25-11-24-14/h3-4,9,12H,5-8,10-11H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVFVEAJDNPMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety fused with a piperidine ring linked through a urea functional group. The presence of the dimethylsulfamoyl group enhances its solubility and bioavailability, which are critical for pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The compound may act as an inhibitor or modulator, influencing pathways related to inflammation, cancer proliferation, and neuroprotection.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 10 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound's structural features contribute to its efficacy against cancer cells by targeting specific molecular pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. Animal model studies have shown that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
Neuroprotective Properties
Preliminary studies indicate that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative disorders such as Alzheimer's disease.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on MCF-7 Cells : A study published in Journal of Medicinal Chemistry reported that treatment with the compound led to a significant decrease in cell viability and increased apoptotic markers compared to control groups .
- Inflammation Model : In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and lower levels of inflammatory markers in serum .
- Neuroprotection Study : A recent investigation found that the compound protected neuronal cells from glutamate-induced toxicity, suggesting its potential use in neuroprotective therapies .
類似化合物との比較
Comparison with Structural Analogs
Functional Group Variations in Benzodioxol-5-yl Derivatives
(a) 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal
- Structure : Benzodioxole linked to a methylpropanal chain.
- Key Differences : Lacks the urea and piperidine groups, replacing them with an aldehyde and methyl group.
- Implications: The aldehyde group may confer reactivity but reduce stability compared to urea. Likely used in fragrances (as noted in ) rather than therapeutics.
(b) 1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine
- Structure : Benzodioxole attached to a methylbutanamine chain.
- Key Differences : Features a primary amine instead of urea, structurally resembling amphetamine derivatives.
- Implications: The amine group could enhance interactions with monoamine receptors but may increase toxicity risks.
(c) 2-(Methylamino)-1-phenylbutan-1-one
- Structure: Ketone and methylamino groups attached to a phenylbutanone backbone.
- Key Differences : Absence of benzodioxole and urea; the ketone group may limit hydrogen-bonding capacity.
- Implications : Likely exhibits stimulant-like activity, with reduced target specificity compared to urea-containing compounds.
Heterocyclic Core Modifications
(a) Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
- Examples :
- 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-(1,3-Benzodioxol-5-yl)-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Differences: Replace the urea with a pyrido-pyrimidinone core and piperazine substituents.
- Implications : The fused aromatic system may enhance rigidity and binding affinity, while piperazine groups could improve solubility and CNS penetration. These compounds are likely explored as kinase inhibitors or CNS agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea, and how can purity be optimized?
- Methodology : The compound’s synthesis can be approached via urea linkage formation between a benzodioxole-containing amine and a functionalized piperidine derivative. Key steps include:
- Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) for urea bond formation .
- Piperidine Modification : Introduce the dimethylsulfamoyl group via sulfonylation of the piperidine nitrogen using dimethylsulfamoyl chloride under anhydrous conditions .
- Purification : Employ gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to achieve >95% purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and urea linkage integrity .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode) .
- X-ray Crystallography : If single crystals are obtainable, compare bond lengths/angles with similar benzodioxole-piperidine-urea structures (e.g., C–C bond mean deviation <0.002 Å) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and binding affinity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs) and electrostatic potential surfaces .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets), focusing on hydrogen bonding with the urea moiety and sulfamoyl group .
- Contradiction Analysis : If experimental binding data conflicts with computational predictions, recalibrate force fields or validate via isothermal titration calorimetry (ITC) .
Q. How does the compound’s stability vary under different pH and solvent conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) and solvents (DMSO, aqueous solutions) at 40°C for 4 weeks. Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis of the urea bond under acidic conditions) .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics; correlate with logP values to assess hydrophobicity-driven stability .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodology :
- Metabolite Identification : Use hepatocyte incubation or microsomal assays to detect metabolites (e.g., CYP450-mediated oxidation of the benzodioxole ring) .
- Pharmacokinetic Modeling : Apply compartmental models to assess bioavailability limitations (e.g., poor blood-brain barrier penetration due to high polar surface area) .
- Formulation Adjustments : Develop aqueous formulations with cyclodextrins or PEGylation to enhance solubility and in vivo exposure .
Experimental Design & Data Analysis
Q. How should a study evaluating the environmental fate of this compound be designed?
- Methodology :
- Partitioning Studies : Measure logKow (octanol-water) and soil adsorption coefficients (Kd) using OECD Guideline 121 .
- Biotic Degradation : Use OECD 301F respirometry to assess microbial mineralization in activated sludge .
- Ecotoxicity : Conduct algae (OECD 201) and Daphnia magna (OECD 202) assays to determine EC50 values .
Q. What analytical techniques are critical for detecting trace impurities in batch synthesis?
- Methodology :
- HPLC-DAD/MS : Use a C18 column with a 0.1% formic acid/acetonitrile gradient to separate impurities. MS/MS fragmentation aids in structural elucidation .
- NMR Spectroscopy : 2D NMR (COSY, HSQC) to distinguish regioisomers or stereochemical byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
